![molecular formula C10H12 B14701753 Bicyclo[4.2.2]deca-2,4,7-triene CAS No. 25444-64-8](/img/structure/B14701753.png)
Bicyclo[4.2.2]deca-2,4,7-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[422]deca-2,4,7-triene is a polycyclic hydrocarbon with a unique structure that features two fused cyclohexadiene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.2]deca-2,4,7-triene can be synthesized through several methods. One common approach involves the oxidative rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraenes. This reaction typically uses m-chloroperbenzoic acid as the oxidizing agent . Another method involves the homocoupling of terminal aryl alkynes followed by zipper annulation, catalyzed by a rhodium complex .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.2.2]deca-2,4,7-triene undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation with m-chloroperbenzoic acid can yield epoxy derivatives .
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in chloroform at 0°C to 40°C.
Reduction: Common reducing agents like lithium aluminum hydride can be used under standard conditions.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Epoxy derivatives.
Reduction: Reduced hydrocarbons.
Substitution: Halogenated bicyclo[4.2.2]deca-2,4,7-trienes.
Aplicaciones Científicas De Investigación
Bicyclo[4.2.2]deca-2,4,7-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antitumor properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of bicyclo[4.2.2]deca-2,4,7-triene involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reaction and application. For example, in oxidation reactions, the compound’s double bonds are activated by the oxidizing agent, leading to the formation of epoxides .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.2]deca-2,4,7,9-tetraene: Similar structure but with an additional double bond.
Bicyclo[4.2.0]octa-1,5,7-triene: Another polycyclic hydrocarbon with a different ring fusion pattern.
Uniqueness
Bicyclo[4.2.2]deca-2,4,7-triene is unique due to its specific ring structure and the resulting chemical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and materials science.
Propiedades
Número CAS |
25444-64-8 |
|---|---|
Fórmula molecular |
C10H12 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
bicyclo[4.2.2]deca-2,4,7-triene |
InChI |
InChI=1S/C10H12/c1-2-4-10-7-5-9(3-1)6-8-10/h1-5,7,9-10H,6,8H2 |
Clave InChI |
HBVGDLAYTNCSPJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CC=CC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


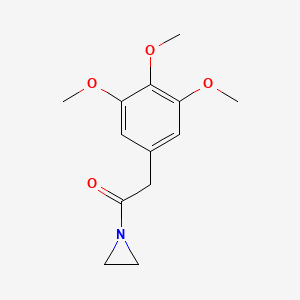

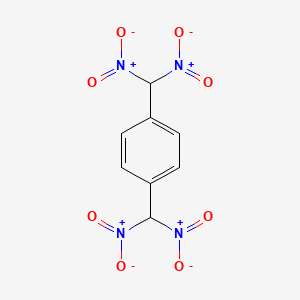
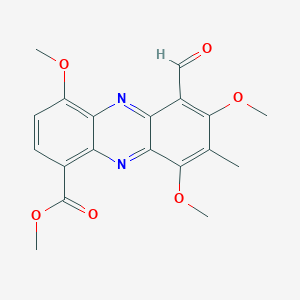
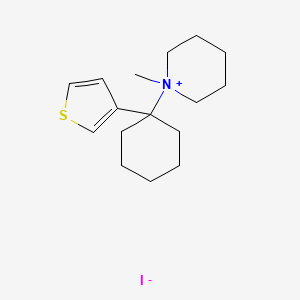
![2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14701701.png)
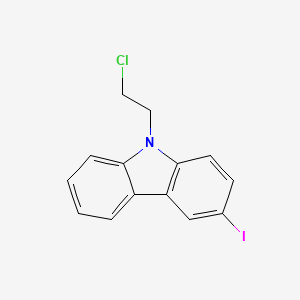
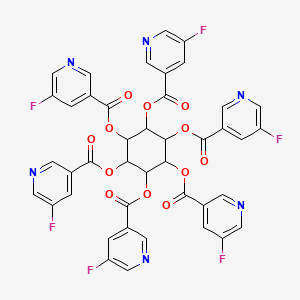

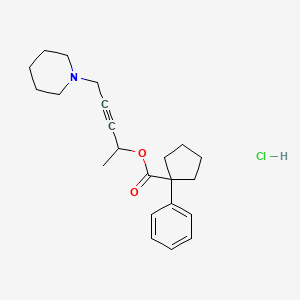

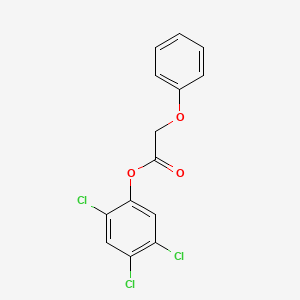
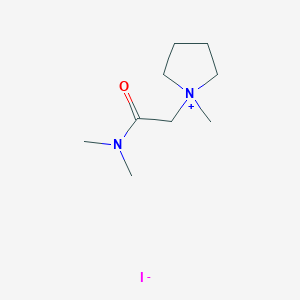
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)
